1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrole ring fused with a thiophene ring and a phenyl group
Preparation Methods
The synthesis of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and thiophene-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes has been reported to yield the desired product with high efficiency . This method is advantageous due to its high yield, low reaction times, and environmentally friendly conditions.
Chemical Reactions Analysis
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar heterocyclic compounds, such as:
Thiazoles: These compounds also contain a sulfur atom in their ring structure and exhibit diverse biological activities.
Quinolines: These compounds have a fused ring structure and are used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of a pyrrole ring with a thiophene ring and a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143704-89-6 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-phenyl-3-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H11NOS/c16-14-9-11(13-7-4-8-17-13)10-15(14)12-5-2-1-3-6-12/h1-9H,10H2 |
InChI Key |
JGZXRHJHIHOKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)N1C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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